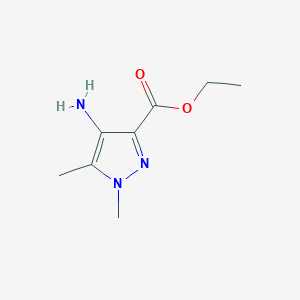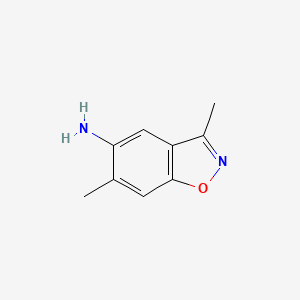![molecular formula C10H14N2O2S B13483749 4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, in particular, has shown promise in various scientific research areas due to its unique chemical structure and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of 4-acetamidobenzenesulfanyl chloride, which is treated with ammonia to replace the chlorine with an amino group, resulting in 4-acetamidobenzenesulfonamide . This compound can then be further modified to introduce the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of sulfonamides often involves the use of microwave irradiation to enhance reaction rates and yields. For example, the combination of hydrogen peroxide and thionyl chloride is used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to produce sulfonamides .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of chlorine atoms with amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and ammonia. Reaction conditions often involve microwave irradiation to increase efficiency and yield .
Major Products Formed
The major products formed from these reactions include sulfonamides and sulfonyl chlorides, which can be further modified for various applications .
Scientific Research Applications
4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial replication. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A widely used sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2,(H2,11,13,14) |
InChI Key |
VDFBKIUBSVKHME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


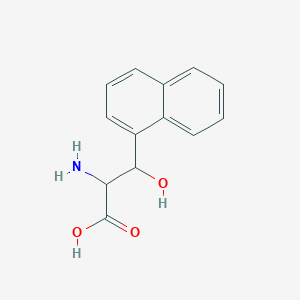
![1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
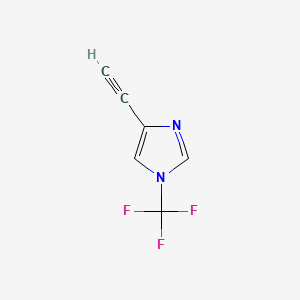
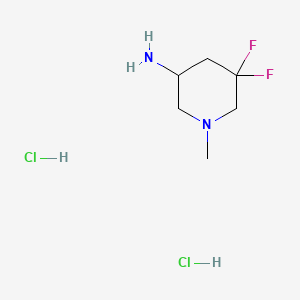
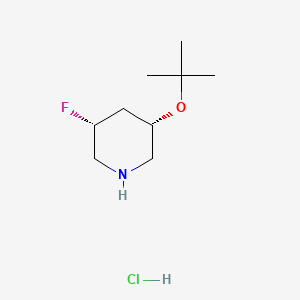
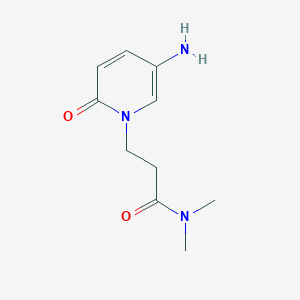
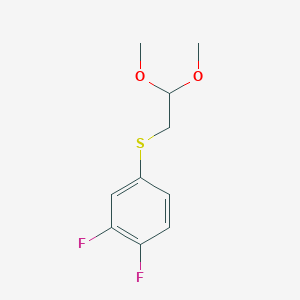

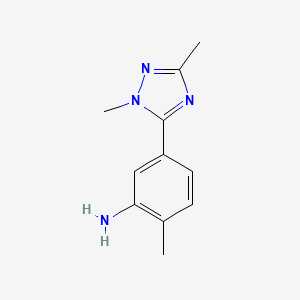

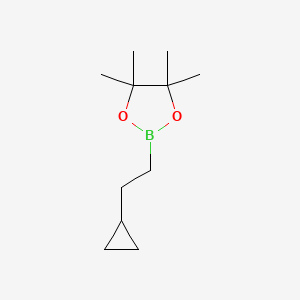
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
